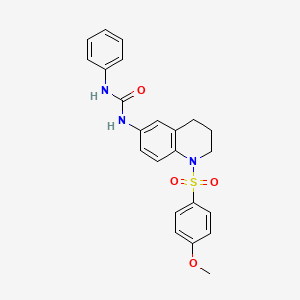
1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a sulfonyl group, a tetrahydroquinoline group, and a phenylurea group. These functional groups could potentially confer a variety of chemical and biological properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the tetrahydroquinoline group could potentially be synthesized via a Povarov reaction, which is a type of multi-component reaction involving an aniline, an aldehyde, and an activated alkene . The sulfonyl group could be introduced via a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline group, for instance, is a type of heterocyclic compound that contains a nitrogen atom . The sulfonyl group is a sulfur-containing functional group that is often involved in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the sulfonyl group could potentially undergo reactions such as reduction or elimination . The tetrahydroquinoline group could potentially undergo reactions such as oxidation or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the sulfonyl group could potentially increase the compound’s polarity and solubility in water . The presence of the tetrahydroquinoline group could potentially confer aromatic properties .Applications De Recherche Scientifique
Asymmetric Synthesis
A novel asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines was developed, which included the use of a compound structurally similar to 1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea. This process involved diastereoselective addition and yielded enantiomerically pure dihydroisoquinolines, indicating potential applications in asymmetric synthesis (Wünsch & Nerdinger, 1999).
Chemical Synthesis and Modification
A study described the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid derivatives, which shares a structural similarity with the queried compound. This indicates its potential use in creating complex organic structures and intermediates in organic chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Analytical Chemistry Applications
In analytical chemistry, a highly sensitive method for analyzing similar tetrahydroisoquinolines (TIQs) was developed, using fluorescent labeling. This suggests potential use of the compound in analytical methods, specifically in fluorescence-based detection techniques (Inoue, Matsubara, & Tsuruta, 2008).
Anticancer Research
A study on 1,4‐Naphthoquinone derivatives, which are structurally related to the queried compound, demonstrated significant cytotoxic activity against cancer cell lines. This suggests potential exploration of similar compounds in anticancer drug development (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Synthesis of Complex Organic Structures
Research on compounds structurally similar to the query indicated their use in the synthesis of complex organic structures, such as derivatives of quinazoline. These compounds showed potential as diuretic and antihypertensive agents, highlighting the versatility of these structures in medicinal chemistry (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Development of Histone Deacetylase Inhibitors
A series of compounds, including one structurally similar to the queried compound, were developed as potent histone deacetylase (HDAC) inhibitors, indicating potential applications in cancer therapy, specifically in prostate cancer (Liu et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-30-20-10-12-21(13-11-20)31(28,29)26-15-5-6-17-16-19(9-14-22(17)26)25-23(27)24-18-7-3-2-4-8-18/h2-4,7-14,16H,5-6,15H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMATQVMLPBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2505267.png)
![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)
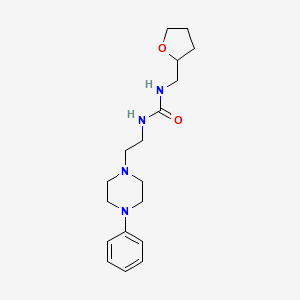
![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2505272.png)
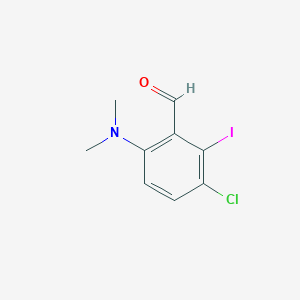
![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)
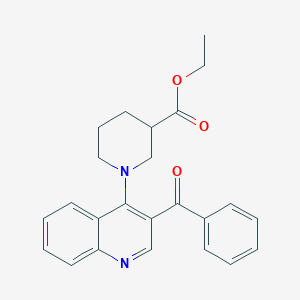
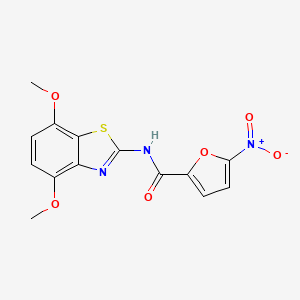
![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)
![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)